molecular formula C7H3NO2 B3357879 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 76240-75-0

2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No. B3357879
CAS RN: 76240-75-0
M. Wt: 133.1 g/mol
InChI Key: NBBIIPOCNFWARY-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a chemical compound with the formula C8H4O2 . It is a derivative of the parent compound Bicyclo[4.2.0]octa-1,3,5-triene .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in several studies . One method involves a one-pot procedure starting from terminal aryl alkynes, catalyzed by a rhodium(I) complex . Another method involves multistep reactions starting from the corresponding 2,4-dihydroxoquinoline derivative .


Molecular Structure Analysis

The molecular structure of this compound has been established by IR, 1H NMR, 13C NMR, and mass spectral studies .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, the synthesis process involves a reaction sequence including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Mechanism of Action

While the exact mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is not fully understood, it has been suggested that its derivatives may act as good inhibitors of β-tubulin .

Future Directions

The future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione could include further exploration of its synthesis methods, detailed study of its physical and chemical properties, and investigation of its potential applications in various fields such as medicine .

properties

IUPAC Name

2-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NO2/c9-6-4-2-1-3-8-5(4)7(6)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIIPOCNFWARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505931
Record name 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76240-75-0
Record name 2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 5
2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 6
2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

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